molecular formula C8H4F3NOS B1593135 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one CAS No. 898748-27-1

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Cat. No. B1593135
CAS RN: 898748-27-1
M. Wt: 219.19 g/mol
InChI Key: KEZZFJQCDUJFJY-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula C8H5F3N2S . It is related to the compound “6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine”, which has the molecular formula C8H5F3N2S2 .


Synthesis Analysis

While specific synthesis methods for “6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one” were not found, related compounds such as benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones have been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .

Scientific Research Applications

Optical Properties and Anti-inflammatory Activity

Research into thiazole derivatives, including structures related to 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, has shown that these compounds possess intriguing optical properties and potential anti-inflammatory activity. A study explored the effects of o-difluoro and p-methyl substituents on phenoxy thiazole acetamide derivatives, revealing that such modifications could significantly influence the optical characteristics and molecular interactions of these molecules. These derivatives also demonstrated anti-inflammatory activity through in vitro assays, suggesting their potential for therapeutic applications (Khamees et al., 2020).

Organic Semiconductors

Another fascinating application is in the field of organic semiconductors, where derivatives of 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one have been utilized. A study implemented benzo[d][1,2,3]thiadiazole (isoBT) derivatives in semiconducting polymers for applications such as transistors and solar cells, highlighting the role of such molecules in enhancing electronic devices' performance (Chen et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives, closely related to 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, have also been studied for their corrosion inhibiting effects. Research on these compounds as inhibitors for steel in acidic environments demonstrated their efficacy in providing protection against corrosion, opening pathways for their use in industrial applications (Hu et al., 2016).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of benzothiazole derivatives have been a subject of interest, with studies indicating that such compounds can serve as promising materials for optical applications. Research into 2-arylthienyl-substituted 1,3-benzothiazoles, for example, has showcased their potential as NLO chromophores, suggesting their suitability for device applications (Costa et al., 2006).

Drug Discovery Building Blocks

Finally, benzothiazole derivatives have been highlighted as valuable building blocks in drug discovery, offering versatile frameworks for synthesizing compounds with a wide range of biological activities. An elegant synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives was described, emphasizing their potential as customizable ligands for targeting various biological receptors (Durcik et al., 2020).

properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZZFJQCDUJFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646596
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898748-27-1
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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